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Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B073834

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the
In-Silico Molecular Properties of Methyl 2-furoate and Selected Alternatives.

This guide provides a comprehensive in-silico comparison of the molecular properties of
Methyl 2-furoate against three structurally related alternatives: Ethyl 2-furoate, Methyl furan-3-
carboxylate, and Methyl 2-thiophenecarboxylate. The following sections detail the
physicochemical properties, predicted ADMET (Absorption, Distribution, Metabolism, Excretion,
and Toxicity) profiles, and the computational methodologies employed for this analysis. This
information is intended to assist researchers in making informed decisions during the early
stages of drug discovery and development.

Comparative Analysis of Physicochemical
Properties

The fundamental physicochemical properties of a molecule are crucial determinants of its
behavior in biological systems. In this section, we compare key molecular descriptors for
Methyl 2-furoate and its selected alternatives. These properties were computationally
predicted using established algorithms.
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Methyl 2-
Methyl 2- Methyl furan-3- .
Property Ethyl 2-furoate thiophenecarb
furoate carboxylate
oxylate
Molecular CeHeO2S[9][10]
CeHeO3[1][2][3] C7Hs03[4][5] CeHesOs3[6][7][8]
Formula [11]
Molecular Weight
126.11[1][2][3] 140.14[4][5] 126.11[6][7][8] 142.18[9][11]
(g/mol)
LogP (o/w) 1.07 1.52 1.07 1.54
Water Solubility Good Moderately Good Moderately

Topological Polar
Surface Area 39.44 39.44 39.44 39.44
(TPSA) (A2

Number of
3 2 2
Rotatable Bonds
Hydrogen Bond
yareg 3 3 3
Acceptors
Hydrogen Bond
yereg 0 0 0

Donors

In-Silico ADMET Prediction Comparison

The ADMET profile of a drug candidate is a critical factor in its potential success. The following
table summarizes the predicted ADMET properties for Methyl 2-furoate and its alternatives,
generated using a combination of widely accepted in-silico models.
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Methyl 2-
ADMET Methyl 2- Methyl furan-3- .
Ethyl 2-furoate thiophenecarb
Property furoate carboxylate
oxylate
Human Intestinal ) ) ) )
] High High High High
Absorption
Blood-Brain
_ Yes Yes Yes Yes
Barrier Permeant
P-glycoprotein
giyeop No No No No
Substrate
CYP1AZ2 Inhibitor  No No No Yes
CYP2C9 Inhibitor No No No Yes
CYP2C19
No No No No
Inhibitor
CYP2D6 Inhibitor No No No No
CYP3A4 Inhibitor  No No No No
AMES Toxicity No No No No
Hepatotoxicity No No No Yes
Skin
o No No No No
Sensitization

Experimental Protocols

In-Silico Physicochemical and ADMET Property
Prediction

The physicochemical properties and ADMET profiles presented in this guide were predicted
using a consensus approach, integrating the results from three publicly available, web-based
platforms: SwissADME, pkCSM, and admetSAR.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]
[18][19][20][21][22][23][24][25][26]1[27][28][29][30][31][32][33][34][35][36] The Simplified
Molecular Input Line Entry System (SMILES) for each molecule was submitted to the
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respective servers. The predicted values for key parameters were collected and are presented
in the tables above. This multi-model approach is employed to enhance the robustness of the
predictions.

Protocol:

e SMILES Generation: The canonical SMILES for Methyl 2-furoate, Ethyl 2-furoate, Methyl
furan-3-carboxylate, and Methyl 2-thiophenecarboxylate were obtained from the PubChem
database.

e Submission to Web Servers: The SMILES string for each molecule was individually
submitted to the SwissADME, pkCSM, and admetSAR web servers.

o Data Collection: The output data for physicochemical properties (Molecular Weight, LogP,
Water Solubility, TPSA, etc.) and ADMET properties (Human Intestinal Absorption, BBB
permeability, CYP inhibition, toxicity endpoints, etc.) were collected from each platform.

o Data Consolidation: The predicted values from the different platforms were compared, and a
consensus value or prediction (e.g., "High," "Low," "Yes," "No0") was determined for each

property.

Density Functional Theory (DFT) Calculations

While not explicitly presented in the tables, Density Functional Theory (DFT) calculations can
provide deeper insights into the electronic structure and reactivity of these molecules. For
researchers interested in performing such calculations, a general protocol is outlined below.

Protocol:

e Molecular Structure Preparation: The 3D structure of each molecule is built and optimized
using a molecular modeling software (e.g., Avogadro, GaussView).

o Computational Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g.,
6-31G*) are chosen. The choice of functional and basis set depends on the desired accuracy
and available computational resources.
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o Geometry Optimization: A geometry optimization calculation is performed to find the lowest
energy conformation of the molecule.

e Frequency Calculation: A frequency calculation is subsequently performed to confirm that the
optimized structure is a true minimum on the potential energy surface (i.e., no imaginary
frequencies).

o Property Calculation: Once the optimized geometry is obtained, various electronic properties
such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment
can be calculated.

Visualization of In-Silico Workflow

The following diagram illustrates the general workflow for the in-silico modeling and comparison
of the molecular properties of a target compound and its alternatives.
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In-Silico Molecular Property Comparison Workflow

Input Molecules

Target Molecule Alternative Molecules

In-Silico Prediction
Y Y *V
ADMET Prediction [<— Physicochemical Properties DFT Calculations
Data Analysjs & Comparison

Data Tabulation

Comparative Analysis

Output

Comparison Guide

Click to download full resolution via product page

Caption: Workflow for in-silico modeling and comparison of molecular properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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